5-Bromo-2-(3-fluorobenzyloxy)pyridine

Description

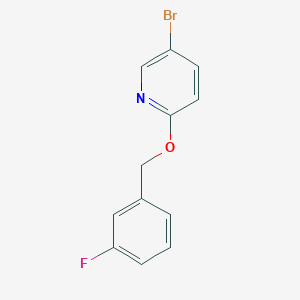

5-Bromo-2-(3-fluorobenzyloxy)pyridine is a brominated pyridine derivative featuring a 3-fluorobenzyloxy group at the 2-position and a bromine atom at the 5-position. The 3-fluorobenzyloxy substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

5-bromo-2-[(3-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFYVGUFUXCBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyridine typically involves the reaction of 5-bromopyridine with 3-fluorobenzyl alcohol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluorobenzyloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid can yield biaryl compounds .

Scientific Research Applications

5-Bromo-2-(3-fluorobenzyloxy)pyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution and coupling reactions. The presence of the fluorobenzyloxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

a. 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a)

- Structure: Phenoxy group with a trifluoromethoxy substituent at the 4-position.

- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) with 91% yield .

- Key Differences : The trifluoromethoxy group enhances electron-withdrawing effects compared to the 3-fluorobenzyloxy group. This may increase electrophilicity at the pyridine ring, impacting reactivity in cross-coupling reactions.

b. 5-Bromo-2-phenylpyridine

c. 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

d. 3-Bromo-5-Methoxypyridine

- Structure : Methoxy group at the 5-position and bromine at the 3-position.

- Applications: Used as a pharmaceutical intermediate.

Physicochemical and Structural Properties

- Molecular Weight : The target compound’s estimated molecular weight (~280–300 g/mol) is higher than 3-bromo-5-methoxypyridine (188.02 g/mol) due to the benzyloxy group .

- Solubility : Bulky 3-fluorobenzyloxy substituent likely reduces water solubility compared to smaller groups (e.g., methoxy in ).

- NMR Trends : Analogs like 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine show aromatic protons at δ 7.2–8.2 ppm (CDCl3), similar to expected shifts for the target compound .

Biological Activity

5-Bromo-2-(3-fluorobenzyloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position and a 3-fluorobenzyloxy group at the 2-position of the pyridine ring. The synthesis often involves palladium-catalyzed reactions, such as Suzuki cross-coupling, which allows for the introduction of various aryl groups onto the pyridine scaffold.

Table 1: Key Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Palladium-catalyzed reaction with arylboronic acids | Moderate to Good |

| Direct Halogenation | Electrophilic substitution at the pyridine ring | Variable |

Antimicrobial Properties

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyridine derivatives demonstrated potent inhibition against Escherichia coli, with some compounds showing over 90% inhibition rates .

Case Study: Antimicrobial Efficacy

- Compound Tested : this compound

- Target : Escherichia coli

- Inhibition Rate : 91.95% against control .

Anti-Thrombolytic Activity

The compound also shows promise in anti-thrombolytic applications. In a comparative study of pyridine derivatives, one variant exhibited a notable lysis percentage against clot formation in human blood, suggesting potential therapeutic applications in managing thrombotic conditions.

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

| Compound ID | Lysis Percentage (%) |

|---|---|

| Compound 4b | 41.32 |

| Compound 4f | Moderate |

| Compound 2i | 31.61 |

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the bromine and fluorine substituents enhances its binding affinity to specific enzymes and receptors involved in microbial resistance and clot formation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific hydrolases, impacting metabolic pathways.

- Biofilm Disruption : Its structural properties allow it to interfere with biofilm formation in bacterial colonies, enhancing its efficacy as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromine and alkoxy groups onto pyridine rings?

- Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) or Br₂ under controlled conditions. For example, bromination of 2-amino-3-methylpyridine using Br₂ in acetic acid yields regioselective bromination at the 5-position .

- Alkoxy groups (e.g., benzyloxy) can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. demonstrates that Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis efficiently functionalizes bromopyridines .

- Key Considerations : Use anhydrous conditions for SNAr, and optimize ligand/base systems (e.g., SPhos, K₂CO₃) for coupling reactions.

Q. How can spectroscopic methods confirm the structure of 5-Bromo-2-(3-fluorobenzyloxy)pyridine?

- ¹H NMR : Look for distinct aromatic proton splitting patterns. For example, the 3-fluorobenzyloxy group shows coupling between fluorine and adjacent protons (e.g., 8.1–7.3 ppm multiplet) .

- ¹³C NMR : The bromine-substituted carbon typically appears downfield (δ ~140–150 ppm) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to C₁₂H₈BrFNO (calculated: 297.0).

Q. What safety protocols are critical when handling brominated pyridine derivatives?

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Brominated compounds may cause skin/eye irritation (Hazard Class: Eye Irrit. 2, Skin Irrit. 2) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.